(4-ethyl-2-fluorophenyl)methanol
Description
(4-Ethyl-2-fluorophenyl)methanol is a fluorinated benzyl alcohol derivative with the molecular formula C₉H₁₁FO. Its structure features a methanol group (-CH₂OH) attached to a benzene ring substituted with an ethyl group at the para position and a fluorine atom at the ortho position. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by the fluorine and ethyl substituents, which influence reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
1176284-03-9 |
|---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-2-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-ethylphenol and 2-fluorobenzaldehyde.
Grignard Reaction: The 2-fluorobenzaldehyde is reacted with a Grignard reagent derived from 4-ethylphenylmagnesium bromide. This reaction is carried out in anhydrous ether under an inert atmosphere.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-ethyl-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: The major products include 4-ethyl-2-fluorobenzaldehyde and 4-ethyl-2-fluorobenzoic acid.
Reduction: The major product is 4-ethyl-2-fluorotoluene.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(4-ethyl-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-ethyl-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The ethyl group can modulate the compound’s hydrophobicity and overall molecular conformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (4-ethyl-2-fluorophenyl)methanol with three structurally related benzyl alcohol derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects and Molecular Properties
Key Observations:
- Electronic Effects: The ortho-fluorine in this compound increases the compound’s polarity and acidity compared to non-fluorinated analogs. This contrasts with (4-ethoxy-5-fluoro-2-methylphenyl)methanol, where the fluorine at position 5 and ethoxy group at position 4 create a more electron-deficient ring system .
- Lipophilicity: The para-ethyl group in the target compound provides moderate lipophilicity, while the butyl group in (4-butylphenyl)methanol significantly enhances hydrophobic interactions, making the latter more suitable for lipid-rich environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
